molecular formula C17H19N3O3S B11668562 (2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide CAS No. 83796-48-9

(2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide

Cat. No.: B11668562
CAS No.: 83796-48-9
M. Wt: 345.4 g/mol
InChI Key: AIBMIQGSVBRQNH-WOJGMQOQSA-N
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Description

(2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a phenyl group, a trimethoxybenzylidene moiety, and a hydrazinecarbothioamide functional group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with phenylhydrazinecarbothioamide. The reaction is carried out under reflux conditions in an ethanol solvent. The reaction mixture is heated gently to facilitate the formation of the desired product. The structure of the compound is confirmed through various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced hydrazinecarbothioamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide involves its interaction with molecular targets such as caspase-3. By inhibiting caspase-3 activity, the compound prevents the execution phase of apoptosis, thereby protecting cells from programmed cell death. This mechanism is particularly relevant in the context of renal ischemia/reperfusion injury, where the compound has demonstrated protective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit caspase-3 and protect against apoptosis sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

CAS No.

83796-48-9

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

1-phenyl-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C17H19N3O3S/c1-21-14-9-12(10-15(22-2)16(14)23-3)11-18-20-17(24)19-13-7-5-4-6-8-13/h4-11H,1-3H3,(H2,19,20,24)/b18-11+

InChI Key

AIBMIQGSVBRQNH-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=S)NC2=CC=CC=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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